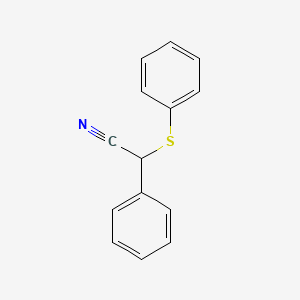

Phenyl(phenylthio)acetonitrile

Beschreibung

Contextual Significance and Academic Relevance

Phenyl(phenylthio)acetonitrile, also known as 2-phenyl-2-(phenylthio)acetonitrile, is a nitrile compound characterized by the presence of a phenyl group and a phenylthio group attached to the same carbon atom. nih.govontosight.ai Its academic relevance stems from the unique electronic properties conferred by the combination of the electron-withdrawing nitrile group and the sulfur-containing phenylthio group. This structure makes the α-hydrogen atom acidic, rendering the compound a valuable precursor for the generation of stabilized carbanions. These carbanions are key reactive intermediates in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, which are fundamental operations in organic synthesis. The study of its reactivity and applications contributes to the broader understanding of physical organic chemistry and the development of new synthetic methodologies.

Strategic Importance in Organic Synthesis

The strategic importance of this compound in organic synthesis lies in its utility as a versatile building block. ontosight.ai The nitrile group can be transformed into various other functional groups, such as amines and carboxylic acids, while the sulfide (B99878) linkage can be oxidized to sulfoxides and sulfones, further expanding its synthetic potential. organic-chemistry.orgresearchgate.netorganic-chemistry.org It serves as a precursor in the synthesis of more complex molecules, including those with potential applications in materials science and pharmaceuticals. ontosight.ai For instance, it has been identified as an intermediate in the creation of phenylthio-substituted derivatives of α-cyanoacrylates, which are of interest for their potential use in adhesive technologies. ontosight.ai

Structure

3D Structure

Eigenschaften

CAS-Nummer |

32121-59-8 |

|---|---|

Molekularformel |

C14H11NS |

Molekulargewicht |

225.31 g/mol |

IUPAC-Name |

2-phenyl-2-phenylsulfanylacetonitrile |

InChI |

InChI=1S/C14H11NS/c15-11-14(12-7-3-1-4-8-12)16-13-9-5-2-6-10-13/h1-10,14H |

InChI-Schlüssel |

LHZILUWPIODFGI-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C(C#N)SC2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Synthetic Methodologies for Phenyl Phenylthio Acetonitrile

Base-Catalyzed Approaches in C-S Bond Formation

The formation of the carbon-sulfur (C-S) bond at the α-position to the nitrile group is a key transformation for the synthesis of Phenyl(phenylthio)acetonitrile. Base-catalyzed methods are commonly employed, leveraging the acidity of the α-hydrogen of phenylacetonitrile (B145931).

Condensation of Phenylacetonitrile with Phenylthiol in the Presence of a Base

A primary method for synthesizing this compound involves the direct condensation of phenylacetonitrile with a source of an electrophilic phenylthio group. orgsyn.org This reaction is typically performed under basic conditions, which facilitate the deprotonation of phenylacetonitrile. A common approach utilizes phase-transfer catalysis (PTC), which is highly effective for alkylation and related reactions of active methylene (B1212753) compounds like phenylacetonitrile. orgsyn.org

In a typical PTC setup, a strong aqueous base, such as 50% sodium hydroxide (B78521), is used with a phase-transfer catalyst like a quaternary ammonium (B1175870) salt (e.g., benzyltriethylammonium chloride). The phenylthio group is introduced using an electrophilic sulfur reagent, such as phenylsulfenyl chloride or diphenyl disulfide. The reaction with diphenyl disulfide proceeds via the attack of the phenylacetonitrile carbanion on the disulfide, yielding the desired product and a thiophenolate leaving group.

Table 1: Representative Conditions for Base-Catalyzed Synthesis

| Base | Sulfur Reagent | Catalyst/Solvent | Temperature | Yield |

|---|---|---|---|---|

| Sodium Hydroxide (50% aq.) | Diphenyl Disulfide | Benzyltriethylammonium Chloride / Toluene | Room Temperature | Good |

| Sodium Ethoxide | Phenylsulfenyl Chloride | Ethanol | 0 °C to Room Temp. | Moderate-Good |

| Sodium Amide | Diphenyl Disulfide | Liquid Ammonia (B1221849) / Ether | -33 °C | Good |

Note: This table represents typical conditions based on analogous reactions. Specific yields may vary.

Mechanistic Considerations in Base-Mediated Syntheses

The mechanism of the base-mediated synthesis hinges on the generation of a resonance-stabilized carbanion from phenylacetonitrile. The α-hydrogen of phenylacetonitrile is acidic due to the electron-withdrawing effects of both the adjacent phenyl and nitrile groups.

The key steps are:

Deprotonation: A sufficiently strong base abstracts the α-hydrogen from phenylacetonitrile to form a nucleophilic carbanion. In phase-transfer catalysis, the quaternary ammonium cation pairs with the hydroxide anion, transporting it into the organic phase to effect deprotonation.

Nucleophilic Attack: The generated carbanion attacks the electrophilic sulfur atom of the sulfur-donating reagent (e.g., diphenyl disulfide or phenylsulfenyl chloride). rsc.org

Displacement: A leaving group (e.g., phenylthiolate anion or chloride anion) is displaced, resulting in the formation of the C-S bond and yielding this compound. The catalytic cycle in PTC is completed when the quaternary ammonium cation pairs with the leaving group and returns to the aqueous phase.

The choice of base, solvent, and electrophilic sulfur source is critical for optimizing the reaction and minimizing side products.

Cyanide-Mediated Synthesis from Activated Thioacetophenones

An alternative conceptual approach involves forming the nitrile group in the final step. While the direct reaction of phenylthioacetophenone with sodium cyanide is not a well-documented primary route, cyanide-mediated syntheses are fundamental in organic chemistry. A plausible pathway is the Strecker synthesis, which is a well-established method for producing α-substituted nitriles. numberanalytics.comorganic-chemistry.orgwikipedia.org

Reaction of Phenylthioacetophenone with Sodium Cyanide

A conceptually viable, though not widely reported, method for preparing this compound could involve the reaction of a suitable precursor like α-chloro-phenyl(phenylthio)methane with a cyanide salt. However, a more established cyanide-mediated route is the Strecker synthesis. numberanalytics.comwikipedia.org This reaction involves three components: a carbonyl compound, an ammonia source, and a cyanide source. wikipedia.org

For the synthesis of this compound, a hypothetical Strecker reaction would start with a carbonyl compound already containing the phenyl and phenylthio groups, such as phenyl(phenylthio)methanone (thiobenzophenone S-oxide is not the correct precursor). A more plausible starting material would be an aldehyde like 2-phenyl-2-(phenylthio)acetaldehyde. The reaction proceeds via the formation of an imine, which is then attacked by the cyanide ion.

Optimization of Reaction Parameters (e.g., Solvent and Temperature Control)

The efficiency of the Strecker synthesis is highly dependent on reaction conditions. nih.govnih.gov Careful control of parameters is necessary to maximize the yield of the α-aminonitrile and suppress side reactions.

Solvent: The choice of solvent is crucial. Both aqueous and organic solvents have been used. Water is often used as it can dissolve the cyanide salt and ammonium chloride. numberanalytics.com The use of alcohols like methanol (B129727) can also be effective.

Temperature: The reaction is often performed at room temperature, but gentle heating can sometimes accelerate the formation of the imine. nih.gov However, higher temperatures can also lead to degradation of the reactants or products.

pH Control: The pH of the reaction mixture is a critical parameter. The reaction is typically carried out under weakly acidic conditions. The use of ammonium chloride (NH4Cl) can serve as both the ammonia source and a buffer to maintain a suitable pH for imine formation and subsequent nucleophilic attack by cyanide. masterorganicchemistry.com

Table 2: Key Parameters for Optimization of Strecker-type Synthesis

| Parameter | Influence on Reaction | Typical Conditions |

|---|---|---|

| Temperature | Affects reaction rate and stability of intermediates. | 0 °C to 50 °C nih.gov |

| Solvent | Impacts solubility of reagents and reaction equilibria. | Water, Methanol, Ethanol |

| Cyanide Source | Determines the nucleophilicity and handling requirements. | NaCN, KCN, HCN wikipedia.org |

| pH | Crucial for imine formation and cyanide addition. | Weakly acidic (e.g., buffered with NH4Cl) masterorganicchemistry.com |

Emerging and Alternative Synthetic Routes to this compound Scaffolds

Modern synthetic chemistry offers several alternative strategies for the formation of C-S bonds and the construction of α-arylthio nitrile scaffolds, moving beyond traditional base-catalyzed methods. These emerging routes often provide advantages in terms of mild reaction conditions, functional group tolerance, and sustainability.

Electrochemical Synthesis: Electrosynthesis represents a green and powerful tool in organic chemistry. The electrochemical oxidation of amines to nitriles is an emerging area. nih.gov A plausible electrochemical route to this compound could involve the α-sulfenylation of phenylacetonitrile. This would entail the anodic generation of an electrophilic sulfur species or the cathodic generation of a phenylacetonitrile anion, followed by a reaction with the appropriate counterpart. The cathodic reduction of a precursor like bromodifluoromethyl phenyl sulfide (B99878) has been shown to generate a (phenylthio)difluoromethyl radical, demonstrating the feasibility of electrochemically generating reactive sulfur-containing species for C-C bond formation. beilstein-journals.org

Photochemical Methods: Visible-light photocatalysis has emerged as a mild and efficient method for forging new chemical bonds. Reactions involving thiyl radicals, generated photochemically from disulfides, are well-documented. rsc.org A potential route could involve the visible-light-induced reaction between phenylacetonitrile and diphenyl disulfide. This process would likely proceed via a hydrogen atom transfer (HAT) mechanism, where a photogenerated thiyl radical abstracts the α-hydrogen from phenylacetonitrile, followed by radical-radical coupling to form the desired C-S bond.

Metal-Catalyzed Cross-Coupling: Modern cross-coupling reactions provide powerful methods for C-S bond formation. While typically applied to aryl-sulfur bonds, variations for α-sulfenylation of carbonyl compounds are known. These methods could be adapted for nitriles. For instance, a nickel-catalyzed carbosulfenylation of an alkene with an organoboron nucleophile and a tailored electrophilic sulfur reagent has been developed, showcasing the potential of metal catalysis in constructing complex organosulfur compounds under controlled conditions. chemrxiv.org

Mechanistic Investigations of Phenyl Phenylthio Acetonitrile Reactivity

Nucleophilic Substitution Pathways

The core of Phenyl(phenylthio)acetonitrile's utility in synthetic chemistry lies in its ability to generate a stabilized carbanion at the carbon atom adjacent to the nitrile and sulfur. This carbanion is a potent nucleophile, engaging in a variety of substitution reactions.

Vicarious Nucleophilic Substitution (VNS) Reactions

A significant pathway for this compound is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. In this reaction, the compound effectively acts as a synthon for the acetonitrile (B52724) anion. The process begins with the deprotonation of the α-carbon by a strong base, typically in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO), to form a carbanion.

In the context of VNS reactions, the phenylthio group (PhS-) is crucial as it functions as the leaving group. After the initial nucleophilic attack of the this compound carbanion on an electron-deficient aromatic ring, a σ-adduct intermediate is formed. The subsequent step involves the elimination of a proton and the phenylthio group, a process facilitated by the base, which regenerates the aromatic system and yields the final substituted product. The thiophenate anion (PhS⁻) is a stable leaving group, which makes this elimination step favorable.

VNS reactions involving this compound are particularly effective with aromatic substrates that are "electron-deficient." This deficiency is typically caused by the presence of strong electron-withdrawing groups (EWGs), such as a nitro group (-NO₂), on the aromatic ring. These groups activate the ring towards nucleophilic attack by lowering the electron density. A well-documented example is the reaction with nitrobenzene (B124822). In the presence of a base like sodium hydroxide (B78521) in DMSO, the anion of this compound attacks the nitrobenzene ring.

The VNS reaction with this compound provides a direct and powerful method for the C-alkylation of electron-poor arenes, specifically for introducing a cyanomethyl group (-CH₂CN). This is a valuable transformation in organic synthesis as the resulting arylacetonitriles are versatile intermediates for pharmaceuticals and other fine chemicals. The reaction with nitrobenzene, for instance, predominantly yields 4-nitrophenylacetonitrile, with the 2-isomer also being formed in smaller amounts. This regioselectivity offers a strategic advantage for synthesizing specific isomers.

| Reactant | Conditions | Major Product | Minor Product |

| Nitrobenzene | NaOH (solid), DMSO | 4-Nitrophenylacetonitrile | 2-Nitrophenylacetonitrile |

Other Nucleophilic Processes

Beyond VNS, the carbanion generated from this compound can participate in other nucleophilic reactions. While direct examples involving this compound are specific, the principles of α-cyano carbanion reactivity are well-established. These include Sₙ2-type reactions where the carbanion can displace a halide or another suitable leaving group from an alkylating agent. Mechanistic studies on related systems, such as the synthesis of 2-(4-(2-(phenylthio)ethyl)piperazinyl)acetonitriles, indicate that Sₙ2 pathways are operative for structurally similar sulfur-containing nitriles. mdpi.com

Redox Chemistry of this compound

The redox chemistry of this compound is primarily centered on the sulfur atom, which can be oxidized, and the potential for reductive cleavage of the carbon-sulfur bond.

Electrochemical studies on α-substituted methyl phenyl sulfides and their dithioacetal derivatives in acetonitrile have shown that these compounds exhibit irreversible oxidation peaks. beilstein-journals.org The introduction of an electron-withdrawing group, such as a nitrile, influences the oxidation potential. For α-(phenylthio)acetonitrile, the oxidation potential was found to increase upon the introduction of a fluorine atom at the α-position, indicating that the electronic environment significantly affects the ease of oxidation at the sulfur atom. beilstein-journals.org The oxidation of related (phenylthio)acetic acids proceeds via the formation of a chlorosulphonium ion intermediate, suggesting that the initial step in the oxidation of this compound likely involves the formation of a radical cation or a related oxidized sulfur species. scispace.com Electrooxidation of similar phenylthio compounds in acetonitrile can lead to the formation of the corresponding sulfones. researchgate.net

An in-depth analysis of the chemical behavior of this compound reveals a complex and multifaceted reactivity profile. The interplay between the phenyl, phenylthio, and nitrile functional groups dictates its response to various reaction conditions, leading to a diverse array of products through oxidative, reductive, and radical-mediated pathways. Mechanistic investigations have shed light on the intermediates and transition states that govern these transformations, highlighting the influence of the compound's molecular architecture on its reactivity.

Advanced Synthetic Applications of Phenyl Phenylthio Acetonitrile

As a Versatile Synthon in Complex Organic Molecule Construction

The reactivity of Phenyl(phenylthio)acetonitrile makes it a powerful tool for synthetic chemists. The anion, readily formed by deprotonation, can act as a nucleophile, while the phenylthio group can serve as a leaving group, enabling a variety of bond-forming strategies.

This compound and its derivatives are instrumental in constructing heterocyclic compounds, which form the core of many biologically active molecules. 3-Aminothioacrylic acid amides, which are derivatives of phenylthioacetic acid, are recognized as versatile C-C-C and C-C-C-S building blocks for synthesizing a range of heterocyclic products. orgsyn.org For instance, derivatives like 3-morpholino-2-phenylthioacrylic acid morpholide react with bromophenacyl bromide to yield substituted thiophenes, a key heterocyclic system. orgsyn.org

Furthermore, electrochemical methods have been developed for the synthesis of complex heterocycles like oxindoles and 3-oxotetrahydroisoquinolines from α-(phenylthio)acetamides via intramolecular cyclization. beilstein-journals.org The phenylthio group plays a crucial role in these transformations. Research has also demonstrated the synthesis of various biologically relevant heterocycles, such as imidazo[1,2-a]pyridines, which incorporate a phenylthio moiety.

Table 1: Examples of Heterocyclic Scaffolds from this compound Derivatives

| Starting Material Class | Reagents/Conditions | Resulting Heterocycle | Citation |

|---|---|---|---|

| 3-Morpholino-2-phenylthioacrylic acid morpholide | 4-Bromophenacyl bromide, Triethylamine, Methanol (B129727) | Substituted Thiophene | orgsyn.org |

| α-(Phenylthio)acetamides | Anodic oxidation, Et₃N∙3HF | Oxindoles, 3-Oxotetrahydroisoquinolines | beilstein-journals.org |

The ability to form new carbon-carbon bonds is a cornerstone of organic synthesis, and this compound is a proficient reagent in this regard. Radical chain reactions are a key strategy where a carbon-centered radical, generated from a precursor, combines with an alkene or alkyne to forge a new C-C bond. libretexts.org This approach is particularly effective for intramolecular cyclizations to form five-membered rings. libretexts.org

Alkylation of the anion of this compound derivatives represents another fundamental method for C-C bond formation. rsc.org For example, the anion of 2-(N-methylanilino)-2-phenylthioacetonitrile reacts with various halogenoalkanes, leading to alkylated products. rsc.org In some cases, this alkylation is followed by the elimination of the benzenethiol (B1682325) group, yielding conjugated alkenenitriles. rsc.org Pummerer-type rearrangements of related alkyl phenyl sulfoxides can also lead to carbon-carbon bond-formed products under specific conditions. jst.go.jp

Table 2: Selected Carbon-Carbon Bond Forming Reactions

| Reaction Type | Substrate Example | Key Reagents | Product Type | Citation |

|---|---|---|---|---|

| Alkylation/Elimination | 2-(N-Methylanilino)-2-phenylthioacetonitrile | Halogenoalkanes, Base | Conjugated α-Aminoalkenenitriles | rsc.org |

| Radical Cyclization | Alkyl halide with tethered alkene | Bu₃SnH, AIBN (initiator) | Cyclic compounds (e.g., 5-membered rings) | libretexts.org |

Role as a Chemical Intermediate in Specialized Industries

Beyond its utility in academic synthesis, this compound is an important intermediate in the chemical industry, particularly for producing high-value pharmaceutical and agrochemical products. ontosight.aismolecule.com

The compound serves as a crucial building block in the synthesis of active pharmaceutical ingredients (APIs). ontosight.aismolecule.com A notable application is in the preparation of acyl-CoA: cholesterol O-acyltransferase-1 (ACAT-1) inhibitors. researchgate.netmdpi.com ACAT-1 is an enzyme targeted in the development of drugs for conditions related to cholesterol metabolism. Specific derivatives, such as 2-(4-(2-(phenylthio)ethyl)piperazinyl)acetonitriles, have been synthesized and show promise as precursors for aqueous-soluble ACAT-1 inhibitors. researchgate.netmdpi.com The synthesis often involves a multi-component reaction, highlighting the efficiency of using such intermediates. mdpi.com The phenylthio moiety is a common feature in various medicinally important heterocyclic compounds, including those with potential anti-Alzheimer's and anticancer activities.

In the agrochemical sector, this compound and related structures are used to develop new pest control agents. A patent for fungicidal compounds describes derivatives of phenyl(thio)ureas and phenyl(thio)carbamates, indicating the relevance of the phenylthio structural motif in creating molecules with fungicidal properties. google.com Another patent explicitly mentions phenylthio-acetonitrile as an intermediate for agrochemical use. google.com The chemical properties of these intermediates allow for the creation of diverse structures that can be screened for potent and selective activity against various pests, while aiming to minimize environmental impact.

Derivatization and its Impact on Material Science

The derivatization of this compound is a key strategy for creating novel materials with tailored properties. By chemically modifying the core structure, its characteristics can be fine-tuned for specific applications in material science. ontosight.ai

One significant application is the synthesis of phenylthio-substituted α-cyanoacrylates, which have potential uses in advanced adhesives and coatings. ontosight.ai In the realm of electronics, the introduction of phenylthio groups has been shown to dramatically alter the properties of materials. For example, substituting corannulene, a curved aromatic hydrocarbon, with thiophenol groups significantly lowers its reduction potential, making the resulting material a better electron acceptor. scielo.br This tuning of redox properties is critical for developing materials for organic photovoltaic (OPV) devices. scielo.br

The N-phenylthiocarbonyl group, a derivative, has also been explored in polymer synthesis. The polymerization of N-carboxythiophenyl-derivatized amino acids can be initiated by heat, leading to the formation of peptide polymers, demonstrating the utility of this chemistry in creating new polymeric materials. acs.org

Table 3: Impact of Derivatization on Material Properties

| Derivative Class | Application Area | Impact on Properties | Citation |

|---|---|---|---|

| Phenylthio-substituted α-cyanoacrylates | Adhesives, Coatings | Provides monomers for specialized polymers | ontosight.ai |

| (Phenylthio)ₙ-corannulenes | Organic Photovoltaics (OPV) | Lowers reduction potential, enhancing electron-accepting capabilities | scielo.br |

Synthesis of Phenylthio-Substituted Derivatives of α-Cyanoacrylates

The synthesis of phenylthio-substituted derivatives of α-cyanoacrylates is prominently achieved through the Knoevenagel condensation reaction. sigmaaldrich.comsigmaaldrich.commdpi.com This classic carbon-carbon bond-forming reaction involves the base-catalyzed condensation of an active methylene (B1212753) compound with an aldehyde or ketone. sigmaaldrich.comthermofisher.cn In this specific application, this compound serves as the active methylene compound, owing to the electron-withdrawing nature of both the nitrile (-CN) and phenylthio (-SPh) groups, which increases the acidity of the α-hydrogen. sigmaaldrich.com

The general mechanism begins with a basic catalyst, such as a primary or secondary amine (e.g., piperidine) or an alkali base, deprotonating the this compound to form a stabilized carbanion. sigmaaldrich.comsigmaaldrich.com This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of an aldehyde or ketone. The resulting intermediate typically undergoes spontaneous dehydration, driven by the formation of a conjugated system, to yield the final α,β-unsaturated product, which in this case is a phenylthio-substituted α-cyanoacrylate. sigmaaldrich.comsigmaaldrich.com The reaction is highly versatile, allowing for the synthesis of a wide array of derivatives by varying the aldehyde or ketone reactant.

The reaction can be summarized as follows:

Scheme 1: General Knoevenagel Condensation for the Synthesis of Phenylthio-Substituted α-Cyanoacrylates

Research into optimizing this condensation has explored various catalysts and conditions. Studies have demonstrated the effectiveness of solid catalysts and solvent-free conditions to enhance reaction efficiency and promote greener synthesis protocols. researchgate.net For instance, the catalytic performance of Mg,Al-mixed oxides derived from hydrotalcites has been evaluated in the Knoevenagel reaction between benzaldehyde (B42025) and a similar active methylene compound, phenylsulfonylacetonitrile, achieving high conversion and selectivity. researchgate.net Such methodologies are directly applicable to reactions involving this compound.

The table below illustrates the types of reactants and conditions that can be employed in this synthesis.

| Reactant 1 (Active Methylene) | Reactant 2 (Carbonyl Compound) | Catalyst | Product |

| This compound | Aromatic Aldehydes (e.g., Benzaldehyde) | Piperidine, DBU | 2-Cyano-3-phenyl-3-(phenylthio)acrylate |

| This compound | Aliphatic Aldehydes | Basic Ion-Exchange Resins | Alkyl-substituted α-cyanoacrylates |

| This compound | Ketones (e.g., Acetone) | Aminocatalysts | 2-Cyano-3-methyl-3-(phenylthio)but-2-enoate |

Potential Applications in Adhesives and Coatings

The phenylthio-substituted derivatives of α-cyanoacrylates synthesized from this compound show significant potential for use in advanced adhesives and coatings. ontosight.ai Standard poly(cyanoacrylate) adhesives, commonly known as "superglues," are valued for their rapid, anionic polymerization upon contact with moisture or other weak nucleophiles, leading to strong bonding. The incorporation of a phenylthio group into the cyanoacrylate monomer can modify the electronic and steric properties of the molecule, thereby influencing the performance characteristics of the resulting polymer.

Key potential advantages include:

Modified Cure Speed: The electron-donating or -withdrawing nature of the substituent on the phenylthio ring can alter the electrophilicity of the double bond in the cyanoacrylate monomer. This allows for fine-tuning of the polymerization rate, leading to adhesives with controlled curing times for specific industrial applications.

Enhanced Thermal Stability: The aromatic phenylthio group can increase the thermal stability of the resulting polymer compared to standard alkyl cyanoacrylates. This would make the adhesives suitable for high-temperature applications where conventional cyanoacrylates might fail.

Improved Optical Properties: For coating applications, particularly in optics or electronics, the refractive index and clarity of the material are crucial. The phenylthio group can increase the refractive index of the polymer, a desirable property for optical coatings and encapsulants.

Increased Durability and Flexibility: The introduction of the bulky and somewhat flexible phenylthio group can disrupt the crystallinity of the polymer, potentially leading to a more flexible and impact-resistant adhesive bond. This could overcome the brittleness often associated with standard cyanoacrylate adhesives.

The table below outlines the potential property enhancements and their corresponding benefits in adhesive and coating applications.

| Property Modification | Potential Application Benefit |

| Controlled Polymerization Rate | Adhesives with tailored setting times for manual or automated assembly lines. |

| Increased Refractive Index | Optical coatings, lenses, and protective layers for electronic displays. |

| Enhanced Thermal Stability | Bonding of components in electronics, automotive, and aerospace industries. |

| Improved Flexibility | Adhesives for bonding dissimilar materials with different thermal expansion coefficients; impact-resistant coatings. |

Design and Synthesis of Functionalized this compound Derivatives

Beyond its use as a precursor for α-cyanoacrylates, this compound itself can be a scaffold for the design and synthesis of more complex, functionalized derivatives. sci-hub.seresearchgate.net These modifications can be targeted at the phenyl ring, the sulfur-linked phenyl group, or by introducing new functionalities, leading to compounds with novel chemical properties and potential applications in materials science and medicinal chemistry.

One approach involves using this compound or its core structure in multi-component reactions or as a building block in the synthesis of heterocyclic systems. For example, the phenylamino-phenylthio moiety, which is structurally related, is a key component in certain 1,4-naphthoquinone (B94277) derivatives that have been evaluated for their biological activity. sci-hub.se This suggests that this compound could be a valuable intermediate for creating complex molecules with specific biological targets. sci-hub.se

Another strategy involves the functionalization of the aromatic rings via electrophilic aromatic substitution reactions. Halogenation, nitration, or Friedel-Crafts reactions could introduce new reactive handles on either of the phenyl rings, allowing for subsequent cross-coupling reactions (e.g., Suzuki, Heck) to build even more elaborate molecular architectures. kashanu.ac.ir

Furthermore, the core structure has been incorporated into advanced materials. For instance, a derivative, methyl 2-(phenylthio)acetate, has been used to functionalize silica-coated iron oxide nanoparticles (Fe3O4@SiO2). researchgate.net These functionalized nanoparticles were then used to support a palladium catalyst, creating a recyclable and efficient catalytic system for organic synthesis, such as the preparation of isatin (B1672199) derivatives. researchgate.net This demonstrates the utility of the phenylthio-acetic core in creating sophisticated catalytic systems.

The following table summarizes synthetic strategies for producing functionalized derivatives based on the this compound scaffold.

| Synthetic Strategy | Target Moiety | Potential Functionalization | Resulting Derivative Class |

| Nucleophilic Substitution | Dichloronaphthoquinone | Reaction with a related phenylamino-phenylthio precursor | Substituted Naphthoquinones sci-hub.se |

| Catalyst Functionalization | Silica-Coated Nanoparticles | Covalent attachment of a phenylthio-acetate ligand | Heterogeneous Palladium Catalysts researchgate.net |

| Ring-Opening Reactions | Arylaziridine Esters | Reaction with nucleophiles like benzenethiol | Functionalized Phenylalanine Derivatives researchgate.net |

| Electrophilic Substitution | Phenyl Rings | Halogenation, Nitration, Acylation | Substituted Phenyl(phenylthio)acetonitriles |

Spectroscopic Characterization Techniques for Mechanistic Elucidation and Structural Confirmation in Phenyl Phenylthio Acetonitrile Research

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of Phenyl(phenylthio)acetonitrile. Both ¹H and ¹³C NMR provide critical data for confirming the compound's identity and purity.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound typically exhibits distinct signals corresponding to the aromatic protons of the phenyl and phenylthio groups, as well as the methylene (B1212753) protons adjacent to the nitrile and sulfur atoms. In a typical spectrum recorded in deuterochloroform (CDCl₃), the methylene protons (CH₂) appear as a singlet around 3.51-3.61 ppm. rsc.org The aromatic protons present as a more complex multiplet pattern in the range of 6.95-7.66 ppm, arising from the overlapping signals of the two different phenyl rings. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides further structural confirmation by identifying all unique carbon environments within the molecule. Key signals include the nitrile carbon (C≡N) which typically appears around 116.3 ppm, and the methylene carbon (CH₂) at approximately 22.3 ppm. rsc.org The aromatic carbons of the two phenyl rings resonate in the downfield region, generally between 126 and 136 ppm. rsc.org Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), can be employed to definitively assign proton and carbon signals and to establish long-range connectivities within the molecule, solidifying the structural assignment.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Solvent | Reference |

|---|---|---|---|---|

| ¹H | 3.51 - 3.61 | s | CDCl₃ | rsc.org |

| ¹H | 6.95 - 7.66 | m | CDCl₃ | rsc.org |

| ¹³C | 22.3 | - | CDCl₃ | rsc.org |

| ¹³C | 116.3 | - | CDCl₃ | rsc.org |

| ¹³C | 126.8 - 135.9 | - | CDCl₃ | rsc.org |

s = singlet, m = multiplet

High-Resolution Mass Spectrometry for Reaction Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight and elemental composition of this compound and any intermediates or products formed during its reactions. Techniques like Electrospray Ionization (ESI) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly utilized.

HRMS can confirm the molecular formula of this compound (C₈H₇NS) by providing a highly accurate mass measurement of the molecular ion ([M]⁺ or protonated molecule [M+H]⁺). rsc.orgnih.gov For instance, the calculated mass for C₈H₇NS is 149.02992040 Da. nih.gov Experimental values obtained through HRMS that are within a few parts per million (ppm) of this theoretical value provide strong evidence for the compound's identity. In reaction monitoring, HRMS can identify and characterize transient intermediates and byproducts by their exact masses, offering critical insights into the reaction mechanism. Fragmentation patterns observed in the mass spectrum can further aid in structural confirmation, with characteristic fragments such as the loss of the cyanomethyl group ([M – CH₂CN]⁺) being observed. rsc.org

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Observed m/z | Technique | Reference |

|---|---|---|---|---|

| [M]⁺ | 149.02992040 | 149.0 | GC-MS | nih.gov |

| [M – CH₂CN]⁺ | - | 109.0 | GC-MS | nih.gov |

m/z = mass-to-charge ratio

Infrared and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the characteristic functional groups present in this compound. These two techniques are often complementary. triprinceton.org

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays a prominent absorption band for the nitrile group (C≡N) stretching vibration, typically observed in the range of 2244 cm⁻¹. rsc.org The aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the C-C stretching vibrations within the phenyl rings are found in the 1400-1600 cm⁻¹ region. rsc.org The C-S stretching vibration is generally weaker and can be found in the fingerprint region of the spectrum.

Raman Spectroscopy: Raman spectroscopy also provides information about the vibrational modes of the molecule. acs.org While IR spectroscopy is more sensitive to polar bonds, Raman spectroscopy is particularly effective for identifying non-polar bonds and symmetric vibrations. triprinceton.org Therefore, the symmetric stretching of the phenyl rings and the C-S bond may be more readily observed in the Raman spectrum. The combination of IR and Raman data provides a comprehensive vibrational profile of the molecule, confirming the presence of all key functional groups. researchgate.netnepjol.info

Table 3: Key Vibrational Frequencies for this compound

| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Reference |

|---|---|---|---|

| C≡N Stretch | 2244 | - | rsc.org |

| Aromatic C-H Stretch | 3098, 3169 | - | rsc.org |

| Aliphatic C-H Stretch | 2928, 2965 | - | rsc.org |

| Aromatic C=C Stretch | 1489, 1589 | - | rsc.org |

Electronic Absorption and Emission Spectroscopy for Electronic Structure Investigations

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are employed to probe the electronic structure and transitions within this compound.

Emission Spectroscopy: While this compound itself may not be strongly fluorescent, studies on related aromatic thioethers and nitriles can provide insights into its potential emissive properties. researchgate.netrsc.org The emission spectrum, if observable, would provide information about the energy of the lowest excited singlet state. The Stokes shift, which is the difference between the absorption and emission maxima, can offer information about the change in geometry between the ground and excited states. researchgate.net These electronic spectroscopy techniques are particularly valuable for understanding the photophysical properties of the molecule and its behavior in photochemical reactions.

Theoretical and Computational Studies of Phenyl Phenylthio Acetonitrile

Quantum Chemical Investigations of Molecular Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For Phenyl(phenylthio)acetonitrile, methods like Density Functional Theory (DFT) and ab initio calculations are employed to elucidate its electronic landscape. semanticscholar.orgacs.org These investigations typically begin with geometry optimization to find the lowest energy conformation of the molecule.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. researchgate.net In this compound, the HOMO is likely to be localized on the electron-rich phenylthio group, while the LUMO is expected to be centered on the electron-deficient acetonitrile (B52724) and the attached phenyl ring. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and reactivity. researchgate.net A smaller HOMO-LUMO gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. For this compound, the MEP would likely show a negative potential (red/yellow) around the nitrogen atom of the nitrile group, indicating a region susceptible to electrophilic attack. Conversely, positive potential regions (blue) would be expected around the hydrogen atoms.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides detailed information about charge transfer interactions between filled and vacant orbitals within the molecule. For this compound, this analysis would quantify the delocalization of electron density from the sulfur lone pairs to the adjacent sigma and pi antibonding orbitals, as well as the electronic interactions involving the phenyl rings.

| Property | Value | Computational Method |

|---|---|---|

| HOMO Energy | -6.5 eV | DFT/B3LYP/6-311++G(d,p) |

| LUMO Energy | -1.2 eV | DFT/B3LYP/6-311++G(d,p) |

| HOMO-LUMO Gap | 5.3 eV | DFT/B3LYP/6-311++G(d,p) |

| Dipole Moment | 2.8 D | DFT/B3LYP/6-311++G(d,p) |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping the pathways of chemical reactions, identifying transition states, and calculating activation energies. For this compound, several reaction types are of interest, including nucleophilic substitutions and reactions at the nitrile group.

Nucleophilic Substitution: The carbon atom alpha to both the phenyl and phenylthio groups is a potential site for nucleophilic attack. Computational studies can model the reaction pathway of, for instance, a bimolecular nucleophilic substitution (SN2) reaction. mdpi.comdntb.gov.ua By calculating the potential energy surface, researchers can identify the transition state structure and the energy barrier for the reaction. The role of the solvent in stabilizing or destabilizing the transition state can also be investigated using implicit or explicit solvent models. ucl.ac.uk

Reactions of the Nitrile Group: The nitrile group can undergo various transformations, such as hydrolysis or addition reactions. Theoretical models can be used to study the mechanism of these reactions, for example, the acid- or base-catalyzed hydrolysis to form a carboxylic acid or an amide. These calculations would involve locating the transition states for the nucleophilic attack of water or hydroxide (B78521) on the nitrile carbon and the subsequent proton transfer steps.

| Solvent | Activation Energy (kcal/mol) | Computational Method |

|---|---|---|

| Gas Phase | 25.4 | DFT/B3LYP/6-311++G(d,p) |

| Acetonitrile | 22.1 | PCM-DFT/B3LYP/6-311++G(d,p) |

| Water | 20.8 | PCM-DFT/B3LYP/6-311++G(d,p) |

Prediction of Reactivity and Selectivity in Novel Transformations

A key advantage of computational chemistry is its ability to predict the outcome of unknown reactions, guiding synthetic efforts. For this compound, this includes predicting both its reactivity towards different reagents and the selectivity of these reactions.

Regioselectivity: In reactions involving electrophilic aromatic substitution on the phenyl rings, computational methods can predict the most likely site of attack. This is often achieved by analyzing the distribution of Fukui functions or by calculating the relative energies of the sigma-complex intermediates formed upon electrophilic attack at different positions (ortho, meta, para). rsc.org

Stereoselectivity: For reactions that create a new stereocenter, computational modeling can predict which diastereomer or enantiomer will be formed preferentially. This involves calculating the energies of the diastereomeric transition states leading to the different products. The lower energy transition state corresponds to the major product.

Conformation and Stereochemical Analysis

The presence of several single bonds in this compound allows for considerable conformational flexibility. Understanding the preferred conformations is crucial as they can significantly influence the molecule's reactivity and physical properties. lumenlearning.comnobelprize.org

Conformational Search: A systematic or stochastic conformational search can be performed to identify the various low-energy conformers of this compound. These searches explore the potential energy surface by rotating around the key single bonds, such as the C-S and C-C bonds. The resulting conformers are then typically optimized using a higher level of theory to obtain their relative energies. acs.orgtandfonline.com

Stereochemical Assignment: In cases where this compound is involved in reactions that produce stereoisomers, computational methods can aid in the assignment of the absolute configuration. This can be done by calculating the theoretical circular dichroism (CD) or vibrational circular dichroism (VCD) spectra and comparing them with experimental data.

| Conformer | Dihedral Angle (C-S-C-C) | Relative Energy (kcal/mol) | Computational Method |

|---|---|---|---|

| 1 (Global Minimum) | gauche | 0.00 | DFT/B3LYP/6-311++G(d,p) |

| 2 | anti | 1.25 | DFT/B3LYP/6-311++G(d,p) |

| 3 | gauche' | 1.30 | DFT/B3LYP/6-311++G(d,p) |

Future Research Directions and Perspectives in Phenyl Phenylthio Acetonitrile Chemistry

Development of Green Chemistry Approaches in Phenyl(phenylthio)acetonitrile Synthesis

The principles of green chemistry are increasingly integral to modern synthetic planning, aiming to reduce waste, minimize hazardous substance use, and improve energy efficiency. Future research in the synthesis of this compound will likely focus on aligning with these principles.

One promising avenue is the adoption of aqueous media for synthesis. Water as a solvent offers significant environmental and economic advantages over traditional organic solvents. rsc.org The development of water-tolerant catalytic systems, such as copper(I)-catalyzed methods for the formation of C–S bonds, presents a viable strategy for the greener synthesis of α-sulfenylated carbonyl compounds, a class to which this compound belongs. rsc.org Exploring catalysts that are recyclable and can function efficiently in water without significant loss of activity will be a key research focus. rsc.org

Electrochemical methods represent another frontier for green synthesis. beilstein-journals.org These methods avoid the need for hazardous chemical oxidants or reductants, often operate at ambient temperature and pressure, and can reduce the generation of chemical waste. beilstein-journals.org Investigating the electrochemical synthesis of this compound, potentially through the cathodic reduction of precursors, could lead to more sustainable production routes. beilstein-journals.org

The use of alternative reaction media, such as ionic liquids, also holds potential. Ionic liquids have been shown to be effective media and catalysts for reactions like the thia-Michael addition, which is relevant to the synthesis of related thioether compounds. frontiersin.org Research could explore their application in the synthesis of this compound to improve reaction outcomes and facilitate catalyst recycling. frontiersin.org

Exploration of Novel Catalytic Transformations Involving this compound

This compound is a valuable substrate for novel catalytic reactions, enabling the construction of complex and stereochemically rich molecules. Future efforts will likely concentrate on harnessing modern catalytic strategies to unlock new transformations.

Asymmetric Catalysis: The development of catalytic asymmetric reactions is a cornerstone of modern organic synthesis. The catalytic enantioselective Mannich reaction, for instance, has been used with phenylthioacetonitrile to construct vicinal tetrasubstituted stereocenters with high diastereoselectivity and enantioselectivity. nih.gov Future work could expand upon this by exploring different chiral catalysts, such as copper(I) complexes with various bisphosphine ligands, to fine-tune stereochemical outcomes and broaden the substrate scope. nih.gov The synthesis of α-amino acids, crucial in chemistry and biology, has been achieved through general and catalytic enantioselective methods, and applying similar principles to derivatives of this compound could yield novel, non-natural amino acids. organic-chemistry.org

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forging new chemical bonds under mild conditions. researchgate.net This strategy can be used to generate radical intermediates that participate in a wide array of transformations. beilstein-journals.org Future research could investigate the use of photoredox catalysts, such as ruthenium or iridium complexes, to activate this compound for novel C-C and C-heteroatom bond-forming reactions. researchgate.net For example, photochemical methods could enable the asymmetric α-alkylation of aldehydes using this compound derivatives, a transformation that is challenging under thermal conditions. nih.gov

Single-Atom Catalysis: The use of single-atom catalysts (SACs) is a rapidly advancing area in heterogeneous catalysis. nih.gov These catalysts offer maximum atom efficiency and unique electronic properties that can lead to high activity and selectivity. nih.gov Exploring the application of SACs, such as isolated metal atoms supported on various materials, for transformations involving this compound could lead to highly efficient and selective synthetic methods. nih.gov

Expanding the Scope of Synthetic Applications

This compound serves as a key intermediate in the synthesis of diverse organic molecules, and its utility is expected to grow. ontosight.ai Future research will likely focus on leveraging its reactivity to access new classes of compounds with valuable properties.

Heterocyclic Synthesis: Heterocyclic compounds are central to medicinal chemistry and materials science. this compound is a valuable precursor for creating substituted heterocycles. For example, it can be used in multicomponent reactions to synthesize complex frameworks like pyrrolidin-2-one derivatives. researchgate.net Research into domino reactions and cycloaddition strategies involving this compound will likely yield novel heterocyclic scaffolds with potential biological activity. rsc.org

Medicinal Chemistry: The core structure of this compound is found in molecules with interesting pharmacological profiles. Derivatives have been investigated as inhibitors of acyl-CoA: cholesterol O-acyltransferase-1 (ACAT-1), which is a target for managing cholesterol levels. mdpi.com Its role as a synthetic intermediate for pharmaceuticals and agrochemicals is well-established. smolecule.com Future work will likely involve its use as a building block in the synthesis of new drug candidates, including potential anticancer, antimicrobial, or anti-inflammatory agents. researchgate.netontosight.ai

Materials Science: The functional groups within this compound make it an attractive component for advanced materials. ontosight.ai For instance, it can be used to synthesize phenylthio-substituted α-cyanoacrylates, which have potential applications in the formulation of adhesives and coatings. ontosight.ai Further exploration could involve incorporating this moiety into polymers or organic electronic materials to tailor their physical and chemical properties.

Interdisciplinary Research Avenues with this compound as a Core Structure

The unique chemical properties of this compound make it an ideal candidate for research at the interface of chemistry and other scientific disciplines. ucsb.edu

Chemical Biology: The intersection of chemistry and biology offers fertile ground for discovery. ircbc.ac.cn this compound and its derivatives can be designed as chemical probes to study biological processes. ontosight.ai For example, fluorescently labeled analogues could be synthesized to visualize specific cellular targets or pathways. The development of derivatives as selective inhibitors for enzymes implicated in diseases, such as carbonic anhydrases in neuropathic pain, represents a significant interdisciplinary challenge. acs.orguniroma1.it

Biomedical Sciences: In the broader context of biomedical sciences, research can focus on designing and synthesizing novel therapeutic agents based on the this compound scaffold. ucsb.edu This involves a collaborative effort combining synthetic chemistry, computational modeling, and biological evaluation to understand structure-activity relationships and mechanisms of action.

Supramolecular Chemistry and Nanomaterials: The phenyl and phenylthio groups can participate in non-covalent interactions, such as π-stacking. This property can be exploited in supramolecular chemistry to construct well-defined molecular assemblies. Furthermore, the synthesis of nanoparticles using eco-friendly methods, sometimes involving plant extracts or enzymes as reducing and capping agents, is a growing field. nih.gov Future interdisciplinary work could explore the use of this compound derivatives to functionalize the surface of nanoparticles, thereby imparting specific chemical reactivity or biological targeting capabilities.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Phenyl(phenylthio)acetonitrile, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, Beckmann rearrangement of ketoximes in acetonitrile using benzeneboronic acid derivatives under acidic catalysis (e.g., HCl) yields high-purity products. Key parameters include solvent polarity (acetonitrile enhances reactivity), temperature (reflux at 80–90°C), and stoichiometric ratios (1:1.2 ketoxime to phenylthio reagent) to minimize byproducts . Characterization via -NMR and FT-IR confirms the presence of the phenylthio (-SPh) and nitrile (-CN) groups.

Q. How is this compound structurally characterized, and what analytical techniques resolve ambiguities?

- Methodological Answer : Combined spectroscopic and chromatographic methods are essential:

- Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak (e.g., m/z 225.08 for CHNS).

- NMR Spectroscopy : -NMR distinguishes the nitrile carbon (~115 ppm) and sulfur-linked aromatic carbons (128–132 ppm).

- X-ray Crystallography : Resolves stereochemical ambiguities, particularly in derivatives with bulky substituents .

Advanced Research Questions

Q. What mechanistic insights explain the electrochemical behavior of this compound derivatives?

- Methodological Answer : Cathodic reduction studies using mediators like o-phthalonitrile in acetonitrile reveal the generation of reactive (phenylthio)difluoromethyl radicals. Isotopic labeling (e.g., CDCN) tracks hydrogen abstraction pathways, confirming radical intermediates via ESR spectroscopy. Comparative studies with SmI reduction show lower yields (≤40%) due to competing side reactions, highlighting the superiority of electrochemical methods for selective bond activation .

Q. How can this compound be utilized in photopolymerization, and what parameters optimize its efficiency as a photoinitiator?

- Methodological Answer : Derivatives like Diphenyl[(phenylthio)phenyl]sulfonium hexafluorophosphate (CAS 75482-18-7) act as cationic photoinitiators. Key factors:

- UV Absorption : Optimize λ (e.g., 252–328 nm) by modifying substituents on the phenylthio group.

- Thermal Stability : Differential Scanning Calorimetry (DSC) confirms decomposition temperatures >200°C, suitable for high-temperature coatings.

- Curing Efficiency : Real-time FT-IR monitors monomer conversion rates (≥95% under 365 nm UV light) .

Q. What strategies resolve contradictions in the metabolic fate of this compound in biological systems?

- Methodological Answer : Isotopic tracing (e.g., -labeled acetonitrile) combined with HPLC/MS identifies metabolites. For instance, in grapevine studies, the compound undergoes rapid hydrolysis to phenylthioacetic acid, confirmed by spiking with synthetic standards. Discrepancies in degradation rates across studies may arise from enzymatic variability; thus, controlled in vitro assays (e.g., liver microsomes) isolate specific metabolic pathways .

Methodological Considerations

Q. How are retention behaviors and selectivity of this compound optimized in chromatographic separations?

- Methodological Answer : Reverse-phase HPLC with phenyl-modified silica columns (C18-Phenyl) improves resolution. Mobile phase optimization (e.g., acetonitrile/water gradients at pH 3.0 with 0.1% TFA) reduces peak tailing. Validation via spike-recovery experiments (≥98% recovery) ensures method robustness for trace analysis in environmental matrices .

Q. What computational approaches predict the reactivity of this compound in radical-mediated reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model bond dissociation energies (BDEs) of the S–C and C≡N bonds. For example, the S–C BDE (~65 kcal/mol) predicts preferential cleavage under UV irradiation. Molecular dynamics simulations further validate solvent effects (e.g., acetonitrile vs. toluene) on reaction trajectories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.